

Application Note: Enantiomeric Purity of L-Hyoscyamine by Capillary Electrophoresis

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Compound of Interest

Compound Name: *L-Hyoscyamine (Standard)*

Cat. No.: *B15616254*

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Abstract

This application note details a robust and efficient capillary electrophoresis (CE) method for the determination of the enantiomeric purity of L-Hyoscyamine. The protocol leverages sulfated- β -cyclodextrin as a chiral selector to achieve baseline separation of L-Hyoscyamine and its enantiomer, D-Hyoscyamine. This method is crucial for quality control in pharmaceutical formulations, as the pharmacological activity of Hyoscyamine resides primarily in the L-enantiomer. The described protocol offers high resolution, sensitivity, and rapid analysis times, making it a superior alternative to traditional polarimetry.

Introduction

Hyoscyamine, a tropane alkaloid, is a competitive antagonist of muscarinic acetylcholine receptors. The therapeutic effects are almost exclusively attributed to the levorotatory isomer, L-Hyoscyamine. The dextrorotatory isomer, D-Hyoscyamine, is pharmacologically less active. Therefore, the quantitative determination of the enantiomeric composition is a critical aspect of quality control for L-Hyoscyamine drug substances and products. Capillary electrophoresis with a chiral selector has emerged as a powerful technique for enantiomeric separations due to its high efficiency, low sample and reagent consumption, and speed.^{[1][2][3]} This application note provides a detailed protocol for the chiral separation of Hyoscyamine enantiomers using sulfated- β -cyclodextrin.

Experimental Protocols

Instrumentation and Consumables

- Capillary Electrophoresis System with a UV detector
- Fused-silica capillary (e.g., 50 μm I.D., effective length 50 cm)
- Data acquisition and analysis software
- pH meter
- Analytical balance
- Vortex mixer
- Centrifuge
- Syringe filters (0.45 μm)

Reagents and Solutions

- L-Hyoscyamine reference standard
- D-Hyoscyamine or Atropine (racemic mixture) reference standard
- Sulfated- β -cyclodextrin (S- β -CD)
- Sodium phosphate monobasic
- Sodium phosphate dibasic
- Sodium hydroxide (0.1 M)
- Phosphoric acid (0.1 M)
- Deionized water (18.2 M Ω ·cm)
- Methanol (HPLC grade)

Preparation of Solutions

- Running Buffer (55 mM Phosphate Buffer, pH 7.0, containing 2.9 mM S- β -CD):
 - Accurately weigh the appropriate amounts of sodium phosphate monobasic and sodium phosphate dibasic to prepare a 55 mM phosphate buffer.
 - Dissolve the salts in deionized water.
 - Adjust the pH to 7.0 using 0.1 M sodium hydroxide or 0.1 M phosphoric acid.
 - Accurately weigh and dissolve sulfated- β -cyclodextrin to a final concentration of 2.9 mM.
 - Filter the buffer through a 0.45 μ m syringe filter before use.
- Sample Diluent: The running buffer is used as the sample diluent.
- Standard Solutions:
 - Prepare a stock solution of L-Hyoscyamine (e.g., 1 mg/mL) in the sample diluent.
 - Prepare a stock solution of Atropine (racemic mixture) (e.g., 1 mg/mL) in the sample diluent.
 - Prepare a series of calibration standards by diluting the stock solutions to the desired concentrations (e.g., 5, 10, 25, 50, 100 μ g/mL).
- Sample Solutions:
 - Accurately weigh a sufficient amount of the L-Hyoscyamine sample.
 - Dissolve and dilute the sample in the sample diluent to a final concentration within the calibration range.
 - Vortex to ensure complete dissolution.
 - Centrifuge or filter through a 0.45 μ m syringe filter before injection.

Capillary Electrophoresis Conditions

Parameter	Value
Capillary	Fused-silica, 50 μ m I.D., 50 cm effective length
Running Buffer	55 mM Phosphate Buffer (pH 7.0) with 2.9 mM Sulfated- β -cyclodextrin
Applied Voltage	20 kV
Temperature	20°C
Injection	Hydrodynamic (e.g., 50 mbar for 5 seconds)
Detection	UV at 214 nm

System Suitability

Before sample analysis, perform a system suitability test using a standard solution containing both L-Hyoscyamine and D-Hyoscyamine (from the atropine standard). The following criteria should be met:

Parameter	Requirement
Resolution (R_s) between L- and D-Hyoscyamine	≥ 1.5
Tailing Factor (T) for the L-Hyoscyamine peak	≤ 2.0
Relative Standard Deviation (RSD) of migration times (n=6)	$\leq 2.0\%$
Relative Standard Deviation (RSD) of peak areas (n=6)	$\leq 5.0\%$

Data Presentation

The following tables summarize the expected quantitative data from the analysis.

Table 1: Migration Times and Resolution

Enantiomer	Migration Time (min) (Mean \pm SD, n=6)	Resolution (Rs)
D-Hyoscyamine	4.8 \pm 0.08	-
L-Hyoscyamine	5.2 \pm 0.09	1.8

Table 2: Linearity Data for L-Hyoscyamine

Concentration (μ g/mL)	Peak Area (Mean \pm SD, n=3)
5	1500 \pm 75
10	3100 \pm 150
25	7800 \pm 380
50	15500 \pm 750
100	30500 \pm 1400
Correlation Coefficient (r^2)	≥ 0.999

Table 3: Enantiomeric Purity Analysis of a Sample

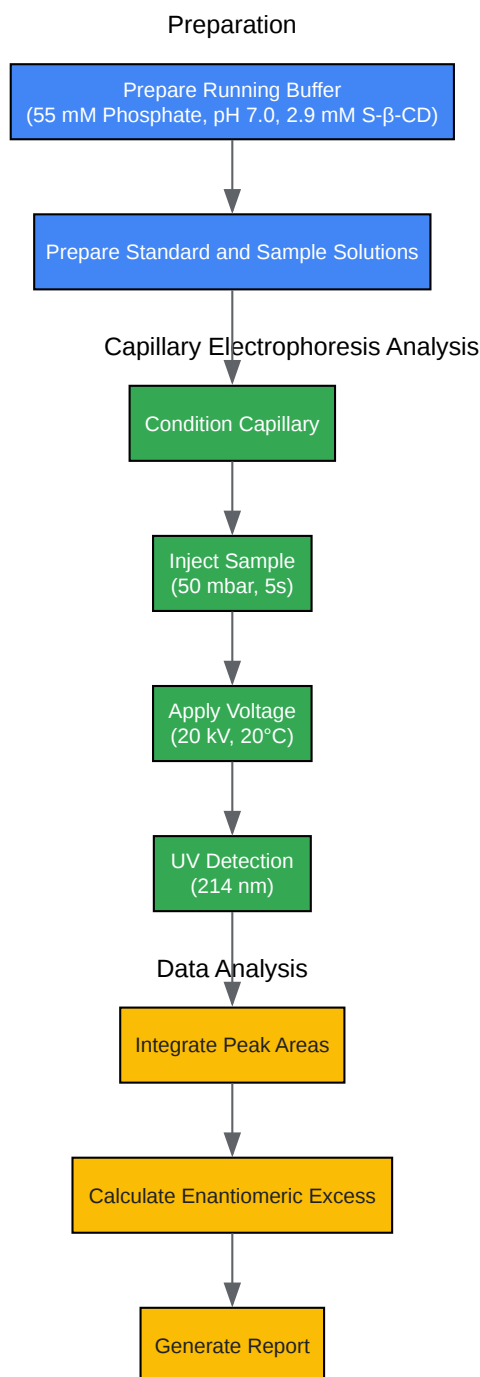
Peak	Migration Time (min)	Peak Area	Area (%)	Enantiomeric Excess (%)
D-Hyoscyamine	4.81	350	1.15	97.7
L-Hyoscyamine	5.22	30050	98.85	

Calculation of Enantiomeric Excess (ee%):

$$\text{ee\%} = [(\text{Area of L-Hyoscyamine} - \text{Area of D-Hyoscyamine}) / (\text{Area of L-Hyoscyamine} + \text{Area of D-Hyoscyamine})] \times 100$$

Visualization

Experimental Workflow for Enantiomeric Purity Analysis

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Caption: Workflow for the enantiomeric purity analysis of L-Hyoscyamine by CE.

Chemical Structures of Hyoscyamine Enantiomers

L-Hyoscyamine

D-Hyoscyamine

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Caption: Structures of L-Hyoscyamine and D-Hyoscyamine.

Conclusion

The described capillary electrophoresis method provides a reliable and efficient means for determining the enantiomeric purity of L-Hyoscyamine. The use of sulfated- β -cyclodextrin as a chiral selector allows for excellent separation of the enantiomers, enabling accurate quantification. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals involved in the quality control of L-Hyoscyamine.

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References

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